molecular formula C15H18N2O2 B3722497 5,5-Dimethyl-2-({[(pyridin-2-YL)methyl]amino}methylidene)cyclohexane-1,3-dione

5,5-Dimethyl-2-({[(pyridin-2-YL)methyl]amino}methylidene)cyclohexane-1,3-dione

Cat. No.: B3722497
M. Wt: 258.32 g/mol
InChI Key: QDNQMSGZEOGPTE-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-({[(pyridin-2-YL)methyl]amino}methylidene)cyclohexane-1,3-dione is a complex organic compound with the molecular formula C14H16N2O2. This compound is characterized by its cyclohexane ring structure substituted with dimethyl groups and a pyridine moiety. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-({[(pyridin-2-YL)methyl]amino}methylidene)cyclohexane-1,3-dione typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions involving appropriate precursors.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents under controlled conditions.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached through a nucleophilic substitution reaction, where the pyridine derivative reacts with the cyclohexane intermediate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine moiety can be replaced or modified using various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Pyridine derivatives, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,5-Dimethyl-2-({[(pyridin-2-YL)methyl]amino}methylidene)cyclohexane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-({[(pyridin-2-YL)methyl]amino}methylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2,2’-bipyridine: Similar in structure but lacks the cyclohexane ring.

    5,5-Dimethyl-1,3-cyclohexanedione: Similar cyclohexane structure but without the pyridine moiety.

Uniqueness

5,5-Dimethyl-2-({[(pyridin-2-YL)methyl]amino}methylidene)cyclohexane-1,3-dione is unique due to its combination of a cyclohexane ring, dimethyl groups, and a pyridine moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-(pyridin-2-ylmethyliminomethyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2)7-13(18)12(14(19)8-15)10-16-9-11-5-3-4-6-17-11/h3-6,10,18H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNQMSGZEOGPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NCC2=CC=CC=N2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,5-Dimethyl-2-({[(pyridin-2-YL)methyl]amino}methylidene)cyclohexane-1,3-dione
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5,5-Dimethyl-2-({[(pyridin-2-YL)methyl]amino}methylidene)cyclohexane-1,3-dione
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5,5-Dimethyl-2-({[(pyridin-2-YL)methyl]amino}methylidene)cyclohexane-1,3-dione
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5,5-Dimethyl-2-({[(pyridin-2-YL)methyl]amino}methylidene)cyclohexane-1,3-dione
Reactant of Route 5
5,5-Dimethyl-2-({[(pyridin-2-YL)methyl]amino}methylidene)cyclohexane-1,3-dione
Reactant of Route 6
5,5-Dimethyl-2-({[(pyridin-2-YL)methyl]amino}methylidene)cyclohexane-1,3-dione

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